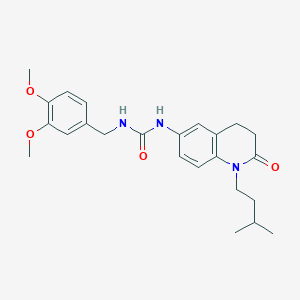

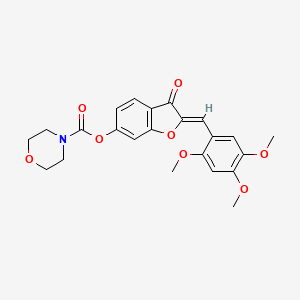

![molecular formula C35H36N4O3S3 B2964337 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 896680-24-3](/img/structure/B2964337.png)

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C35H36N4O3S3 and its molecular weight is 656.88. The purity is usually 95%.

BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Theoretical Investigation and Molecular Docking Study

A study by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, including compounds with structural similarities to N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide. The research employed computational calculations and molecular docking to evaluate the compounds' reactivity and interaction with Plasmepsin-1 and Plasmepsin-2, crucial for the Plasmodium life cycle. This study underscores the compound's potential utility in designing antimalarial agents (Fahim & Ismael, 2021).

Electrochemical Synthesis of Heterocycles

Qian et al. (2017) reported a metal- and reagent-free synthesis method for benzothiazoles and thiazolopyridines, significant for pharmaceutical and organic material applications. The process involves TEMPO-catalyzed electrolytic C–H thiolation, highlighting the compound's importance in facilitating heterocyclic compound synthesis. This technique offers a green chemistry approach to producing complex molecules, including those with benzothiazol and thiazolopyridine structures (Qian et al., 2017).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Research by Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds, sharing core structural motifs with N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide, demonstrate significant potential in inhibiting angiogenesis, crucial for cancer treatment and other diseases associated with abnormal blood vessel growth (Borzilleri et al., 2006).

Synthesis of Bioactive Molecules for Biological Screening

Patel et al. (2009) synthesized fluoro-substituted benzothiazoles and evaluated them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study illustrates the broader context in which similar compounds, like N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide, are investigated for their multifaceted biological and pharmacological properties (Patel et al., 2009).

Anticancer Activity and Fluorescence Properties

Vellaiswamy and Ramaswamy (2017) studied Co(II) complexes of sulfonamides for their fluorescence properties and anticancer activity. The focus on these complexes' structural and functional properties provides insight into the potential biomedical applications of similar compounds in cancer research and diagnosis (Vellaiswamy & Ramaswamy, 2017).

Mechanism of Action

Target of Action

The compound contains a benzothiazole ring, which is a common motif in many biologically active compounds. Benzothiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might do so by binding to the enzyme’s active site and either inhibiting or enhancing the enzyme’s activity .

Biochemical Pathways

Again, the specific pathways affected would depend on the compound’s target. If the compound were an enzyme inhibitor, for example, it could affect the metabolic pathway that the enzyme is involved in, potentially leading to changes in the levels of certain metabolites .

Pharmacokinetics

The compound’s pharmacokinetic properties would be influenced by factors such as its size, polarity, and the presence of functional groups that can undergo metabolic transformations. For example, the sulfonyl group might be subject to phase II metabolism, potentially leading to the formation of conjugates that can be excreted from the body .

Result of Action

The cellular and molecular effects of the compound’s action would depend on the nature of its target and the way it interacts with this target. For instance, if the compound were to inhibit an enzyme involved in cell proliferation, it might have anti-cancer effects .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that can interact with the compound .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O3S3/c1-2-26-12-8-9-20-39(26)45(41,42)27-17-15-25(16-18-27)33(40)37-35-32(34-36-29-13-6-7-14-30(29)43-34)28-19-21-38(23-31(28)44-35)22-24-10-4-3-5-11-24/h3-7,10-11,13-18,26H,2,8-9,12,19-23H2,1H3,(H,37,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTIOVJLFRPTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

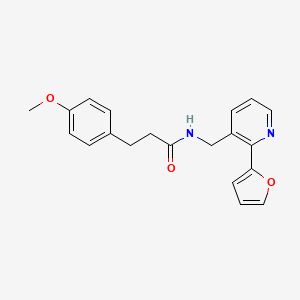

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide](/img/structure/B2964256.png)

![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2964260.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2964261.png)

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2964265.png)

![2,5-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2964268.png)

![benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2964272.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964275.png)

![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2964276.png)